molecular formula C51H82O23 B1248186 Hypoglaucin G

Hypoglaucin G

Cat. No.: B1248186
M. Wt: 1063.2 g/mol
InChI Key: OJBSJPFDQZUALV-VGGUCXCSSA-N
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Description

Hypoglaucin G is a pregnane glycoside first isolated from Dioscorea collettii var. hypoglauca using bioactivity-guided fractionation . Its structure was elucidated via 2D-NMR and chemical analysis, revealing a 16β-(4'-methyl-5'-O-β-D-glucopyranosyl-pentanoyloxy)-pregn-5-en-3β-ol-20-one-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside backbone . This compound exhibits moderate antifungal activity by inducing hyphal morphological deformities in Pyricularia oryzae . This compound is part of a broader class of steroidal glycosides known for diverse bioactivities, including anticancer and antimicrobial properties, though its specific applications remain understudied .

Properties

Molecular Formula

C51H82O23

Molecular Weight

1063.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13S,14S,16S,17R)-17-acetyl-3-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] 4-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoate

InChI

InChI=1S/C51H82O23/c1-20(19-66-46-40(62)39(61)36(58)30(17-52)71-46)7-10-32(55)70-29-16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,6)33(29)21(2)54)69-49-45(74-48-42(64)38(60)35(57)23(4)68-48)43(65)44(31(18-53)72-49)73-47-41(63)37(59)34(56)22(3)67-47/h8,20,22-23,25-31,33-49,52-53,56-65H,7,9-19H2,1-6H3/t20?,22-,23-,25-,26+,27-,28-,29-,30+,31+,33-,34-,35-,36+,37+,38+,39-,40+,41+,42+,43-,44+,45+,46+,47-,48-,49+,50-,51-/m0/s1

InChI Key

OJBSJPFDQZUALV-VGGUCXCSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@@H]([C@@H]7C(=O)C)OC(=O)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC(C7C(=O)C)OC(=O)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)CO)O)O)O

Synonyms

hypoglaucin G

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Bioactive Differences Among Pregnane Glycosides

Compound Source Structural Features Bioactivity References
This compound Dioscorea collettii var. hypoglauca 16β-substituted pregnane with α-L-rhamnose and β-D-glucose chains at C3 and C16 Antifungal (induces hyphal deformation in Pyricularia oryzae)
Hypoglaucin H Solanum nigrum Furostanol skeleton with β-D-glucopyranosyl and galactopyranoside moieties Anticancer (cytotoxic against A375-S2, HeLa, and other cell lines; IC₅₀ = 13.1–49.8 μg/mL)
Hypoglaucin F Dioscorea species Pregnadienolone core with β-chacotriose and methoxy groups Not explicitly reported; hypothesized immunomodulatory effects
Solanigroside A Solanum nigrum Furostanol glycoside with branched glucose and rhamnose units Anticancer (inhibits melanoma A375 cells; IC₅₀ = 39.66 μM)

Key Differences in Glycosylation and Bioactivity

Glycosylation Patterns: this compound features a unique α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside chain at C3, distinguishing it from Hypoglaucin H, which has a simpler β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside configuration . Solanigrosides (e.g., Solanigroside A) often exhibit multi-branched sugar chains, enhancing their solubility and receptor binding affinity compared to this compound’s linear glycosylation .

Bioactivity Profiles: Antifungal vs. Anticancer: this compound’s antifungal activity contrasts with the cytotoxic effects of Hypoglaucin H and Solanigrosides, likely due to differences in target specificity. The methoxy and glucosyl groups in this compound may disrupt fungal cell membranes, while Solanigrosides induce apoptosis in cancer cells via mitochondrial pathways . Structural-Activity Relationships: The presence of a 16β-pentanoyloxy group in this compound is critical for its antifungal function, whereas Hypoglaucin H’s furostanol skeleton enhances its interaction with cancer cell receptors .

Q & A

Q. What are the optimal methods for extracting Hypoglaucin G from plant sources, and how are yields maximized?

this compound is predominantly extracted from Acer saccharinum (silver maple) seeds using solvent-based techniques. Critical parameters include solvent polarity (e.g., aqueous methanol or ethanol), extraction time (typically 6–24 hours), and temperature (25–60°C). Yield optimization requires balancing these factors to prevent degradation of the compound’s cyclic structure. For instance, prolonged exposure to high temperatures may destabilize this compound, while insufficient extraction time reduces yield. Researchers should employ a factorial experimental design to test solvent ratios (e.g., 70% ethanol vs. 50% methanol) and validate purity via HPLC or LC-MS .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

this compound’s cyclic non-proteinogenic amino acid structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key functional groups, such as amine and carboxyl moieties, are identified via FT-IR spectroscopy. X-ray crystallography may further elucidate stereochemical configuration. Researchers should cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities in ring conformation .

Q. What primary metabolic pathways are disrupted by this compound, and how are these effects quantified?

this compound inhibits enzymes involved in carbohydrate metabolism, particularly those in the glycolysis and gluconeogenesis pathways (e.g., glucokinase, glucose-6-phosphatase). In vitro assays measuring NADH/NAD+ ratios or ATP depletion in hepatic cell lines (e.g., HepG2) are used to assess metabolic disruption. In vivo studies track blood glucose levels and urinary organic acids (e.g., ethylmalonic acid) in model organisms. Dose-response curves and enzyme kinetic studies (Km/Vmax analysis) are critical for determining IC50 values .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s enzyme inhibition mechanisms while controlling for confounding variables?

A dual approach combining in silico molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis is recommended. Docking simulations predict binding affinity to target enzymes, while mutagenesis validates critical residues (e.g., catalytic sites). Parallel use of isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Researchers must include negative controls (e.g., scrambled peptide analogs) and account for pH/temperature effects on enzyme activity, as this compound’s reactivity is pH-sensitive .

Q. What strategies reconcile contradictory findings on this compound’s toxicological thresholds across preclinical studies?

Discrepancies often arise from interspecies variability (e.g., rodent vs. primate models) and differences in administration routes (oral vs. intraperitoneal). Meta-analyses using standardized toxicity metrics (e.g., LD50, NOAEL) and subgroup analyses by species/route can identify confounding factors. Researchers should adhere to NIH preclinical reporting guidelines, ensuring transparency in dosing protocols and metabolic profiling. Cross-validation with human cell-based assays (e.g., iPSC-derived hepatocytes) reduces translational gaps .

Q. What methodologies validate this compound’s stability under varying physiological conditions, and how are degradation products identified?

Accelerated stability studies under simulated physiological conditions (pH 2–8, 37°C) are conducted using LC-MS/MS to monitor structural integrity. Forced degradation (e.g., exposure to UV light, oxidizing agents) identifies major degradation pathways. Mass spectral libraries and fragmentation patterns help characterize byproducts. Computational tools like EPI Suite predict environmental persistence, while kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life .

Methodological Frameworks

  • Experimental Design : Use factorial designs (e.g., Box-Behnken) for extraction optimization .
  • Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address biases .
  • Literature Synthesis : Leverage Google Scholar’s "Cited by" and "Related articles" features to trace seminal studies and resolve conflicting evidence .

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